Tetraethylammonium fluoride trihydrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
tetraethylazanium;fluoride;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.FH.3H2O/c1-5-9(6-2,7-3)8-4;;;;/h5-8H2,1-4H3;1H;3*1H2/q+1;;;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFUZNZXLJBLPH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.O.O.O.[F-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H26FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Quaternary Ammonium Fluorides in Chemical Synthesis and Catalysis
Quaternary ammonium (B1175870) fluorides (QAFs) are a class of compounds characterized by a central nitrogen atom bonded to four organic groups and a fluoride (B91410) anion. wikipedia.org These salts are notable for being a source of "naked" fluoride ions, which are highly reactive due to not being complexed with a metal atom. wikipedia.org This high reactivity makes them valuable reagents in various chemical transformations. wikipedia.orgwikipedia.org
In organic synthesis, QAFs are widely employed as phase transfer catalysts, facilitating reactions between reactants in immiscible solvent systems. wikipedia.orgchemimpex.com They are also utilized as reagents for fluorination, deprotection of silyl (B83357) ethers, and as non-nucleophilic bases. innospk.comsigmaaldrich.com The ability to introduce fluorine atoms into organic molecules is particularly crucial in the pharmaceutical and agrochemical industries, as fluorination can significantly enhance the metabolic stability and bioavailability of active compounds. innospk.com
The general utility of QAFs extends to materials science, where they play a role in the synthesis of fluorinated polymers with enhanced chemical resistance and thermal stability. chemimpex.com Researchers are continuously exploring new applications for these versatile compounds, including their use in the development of novel electrolytes for fluoride ion batteries. rsc.org
Overview of Research Trajectories for Tetraethylammonium Fluoride Trihydrate
Research involving tetraethylammonium (B1195904) fluoride (B91410) trihydrate has primarily focused on its application as a catalyst and a reagent in specialized chemical reactions. One significant area of investigation is its role in promoting various organic transformations. For instance, it has been effectively used as a catalyst for oxidation, methylation, and deuteration reactions. chemicalbook.comthermofisher.com
Another important research trajectory is its use as a reagent for the cleavage of silicon-carbon (Si-C) bonds, a critical step in many synthetic pathways. chemicalbook.comthermofisher.com Furthermore, its capacity to act as a mild and selective fluoride ion donor makes it a valuable tool in fluorination reactions. sigmaaldrich.com
Recent studies have also explored its potential in sustainable chemistry. For example, tetraethylammonium fluoride hydrate (B1144303) has been investigated as a homogeneous catalyst for the selective methanolytic depolymerization of poly(lactic acid) (PLA), a common biodegradable polymer. innospk.comsigmaaldrich.com This highlights a growing research interest in leveraging this compound for environmentally friendly chemical processes.
Scope and Research Objectives for the Compound in Advanced Chemical Science
Methodologies for Hydrated Tetraethylammonium Fluoride Synthesis
The synthesis of tetraethylammonium fluoride hydrates primarily revolves around ion exchange reactions, followed by carefully controlled crystallization processes to isolate the desired hydrated form.
Aqueous Phase Metathesis Reactions for Trihydrate Formation
A common and effective method for the synthesis of tetraethylammonium fluoride trihydrate is through aqueous phase metathesis. This approach involves a double displacement reaction between a tetraethylammonium salt and an inorganic fluoride salt in an aqueous solution. A typical procedure involves reacting a tetraethylammonium halide, such as tetraethylammonium bromide, with a metal fluoride like sodium fluoride or potassium fluoride. google.com
The reaction can be represented by the following equation:
(C₂H₅)₄N⁺Br⁻ (aq) + KF (aq) → (C₂H₅)₄N⁺F⁻ (aq) + KBr (aq)
The choice of the starting tetraethylammonium salt and the inorganic fluoride can be varied. For instance, tetraethylammonium chloride or iodide can also be used. google.com The key to this method's success lies in the subsequent separation of the desired tetraethylammonium fluoride from the byproduct salt (e.g., KBr). This is typically achieved through crystallization.
| Reactant 1 | Reactant 2 | Solvent | Key Condition | Product |
| Tetraethylammonium Bromide | Potassium Fluoride | Water | Stirring at room temperature | Tetraethylammonium Fluoride |
| Tetraethylammonium Chloride | Potassium Fluoride | Water | Stirring at room temperature | Tetraethylammonium Fluoride |
| Tetraethylammonium Iodide | Potassium Fluoride | Water | Stirring at room temperature | Tetraethylammonium Fluoride |
Table 1: Reactants for Aqueous Phase Metathesis Synthesis of Tetraethylammonium Fluoride
Low-Temperature Crystallization Techniques for Clathrate Hydrate Isolation
Following the metathesis reaction, low-temperature crystallization is a critical step to isolate the tetraethylammonium fluoride in a hydrated form. By cooling the aqueous solution, often to temperatures between 1-10°C, the solubility of the tetraethylammonium fluoride hydrate decreases, leading to its precipitation out of the solution. google.comgoogle.com This process can yield a clathrate hydrate, which is a crystalline solid consisting of a lattice of water molecules that entraps the tetraethylammonium and fluoride ions. google.com
The initial crystalline product is a highly hydrated form, which can then be dried under vacuum at a controlled temperature (e.g., 40°C) to obtain the stable trihydrate. google.comgoogle.com The formation of these clathrate hydrates is a characteristic feature of tetraalkylammonium salts in aqueous solutions at low temperatures. avestia.comijee.net
| Parameter | Value/Range | Purpose |
| Crystallization Temperature | 1-10 °C | To induce precipitation of the hydrate |
| Drying Temperature | 30-50 °C | To remove excess water and obtain the trihydrate |
| Drying Method | Vacuum Drying | To facilitate water removal at a lower temperature |
Table 2: Typical Parameters for Low-Temperature Crystallization and Drying
Optimization of Green Chemistry Approaches in this compound Production
The synthesis of this compound via aqueous phase metathesis aligns well with the principles of green chemistry. The use of water as the solvent is a significant advantage, as it is non-toxic, non-flammable, and environmentally benign, avoiding the need for volatile organic solvents. google.comgoogle.com
Further optimization of these green aspects includes:
Atom Economy: The metathesis reaction itself has a high atom economy, as all atoms from the reactants are incorporated into the products.
Waste Reduction: The primary byproduct is an inorganic salt (e.g., KBr), which is generally less hazardous than organic byproducts. Efforts can be made to recover and reuse this salt.
Energy Efficiency: The reaction is typically carried out at room temperature, and the subsequent crystallization occurs at moderately low temperatures, which is more energy-efficient than processes requiring high temperatures. google.com
By focusing on these aspects, the production of this compound can be made more sustainable and environmentally friendly.
Strategies for Modifying Hydration State and Anhydrous Analogues
For many applications, particularly in organic synthesis where the presence of water can be detrimental, it is necessary to use the anhydrous form of tetraethylammonium fluoride or hydrates with a lower water content.
Preparation of Anhydrous and Variably Hydrated Forms for Comparative Studies
Starting from the trihydrate, less hydrated or anhydrous forms of tetraethylammonium fluoride can be prepared through various drying techniques. These methods are crucial for comparative studies to understand the role of water in the reactivity and physical properties of the fluoride salt.
Common methods for dehydration include:
Heating under Vacuum: The trihydrate can be heated under a high vacuum to drive off the water molecules. The temperature must be carefully controlled to avoid decomposition of the salt. mdpi.com For analogous compounds like tetramethylammonium fluoride, temperatures around 70°C have been used. mdpi.com
Azeotropic Distillation: This technique involves dissolving the hydrated salt in a solvent that forms an azeotrope with water, such as isopropanol or dimethylformamide. By distilling the azeotrope, water is effectively removed from the system. mdpi.com
The resulting anhydrous or partially hydrated material should be handled under an inert atmosphere due to its hygroscopic nature. innospk.com The different hydrated forms can be characterized by techniques such as Karl Fischer titration to determine the water content and by spectroscopic methods to study the interactions between the water molecules and the fluoride ion. nih.gov
| Hydrated Form | Preparation Method | Key Considerations |
| Trihydrate | Low-temperature crystallization and controlled vacuum drying of the clathrate hydrate. | Precise control of drying time and temperature. |
| Lower Hydrates | Further heating of the trihydrate under vacuum. | Careful temperature control to prevent decomposition. |
| Anhydrous Form | Rigorous drying of the trihydrate under high vacuum or via azeotropic distillation. | Requires handling under inert conditions. |
Table 3: Preparation of Variably Hydrated and Anhydrous Tetraethylammonium Fluoride
Deuterium Exchange Protocols for Mechanistic Insights
Deuterium exchange studies can provide valuable insights into reaction mechanisms involving tetraethylammonium fluoride. By replacing the hydrogen atoms of the water molecules in the hydrate with deuterium, it is possible to probe the role of these water molecules in a reaction. For instance, if a reaction rate changes upon using the deuterated hydrate, it suggests that the water molecules are involved in the rate-determining step.
While specific deuterium exchange protocols for this compound are not extensively documented in the literature, the general approach would involve preparing the hydrate using heavy water (D₂O) as the solvent during the metathesis and crystallization steps. Spectroscopic techniques such as NMR and IR can then be used to confirm the incorporation of deuterium and to study the dynamics of the deuterated water molecules in the crystal lattice. Such studies are valuable for understanding the role of hydration in the catalytic activity and reactivity of the fluoride ion. smolecule.com
Advanced Crystallographic Investigations of this compound
Crystallographic studies are essential for mapping the three-dimensional arrangement of atoms in a crystal, providing definitive information on bond lengths, angles, and intermolecular interactions that govern the material's properties.
While a detailed single-crystal X-ray diffraction study specifically for this compound is not prominently available in the literature, extensive analysis of its close analog, tetramethylammonium fluoride tetrahydrate, provides a robust model for its structural characteristics. The study of (CH₃)₄NF·4H₂O revealed a highly ordered, hydrogen-bonded ionic/water framework. aip.orgaip.org
In this structure, the fluoride ion is four-coordinated, accepting hydrogen bonds from four distinct water molecules. aip.orgmdpi.com The water molecules, in turn, are three-coordinated, donating to a fluoride ion and to two other water molecules, creating a stable, three-dimensional anionic framework. aip.orgaip.org The tetraalkylammonium cations are situated within the voids or cages of this framework, with no direct contact to the fluoride anions. mdpi.com It is expected that this compound adopts a similar architecture, where the larger tetraethylammonium cations are encapsulated within a cage-like structure formed by the fluoride ions and water molecules.
Table 1: Crystallographic Data for the Analogous Compound Tetramethylammonium Fluoride Tetrahydrate at -26°C Data sourced from McLean, W. J. & Jeffrey, G. A. (1967). aip.org
| Parameter | Value |
| Chemical Formula | (CH₃)₄NF·4H₂O |
| Crystal System | Tetragonal |
| Space Group | I4₁/a |
| Unit Cell Dimension 'a' | 10.853 Å |
| Unit Cell Dimension 'c' | 8.065 Å |
| Key H-Bond Distance (O-H···F) | 2.630 Å |
| Key H-Bond Distance (O-H···O) | 2.732 Å |
| F⁻ Coordination | 4 (by water molecules) |
| H₂O Coordination | 3 (by one F⁻ and two H₂O) |
Quaternary ammonium (B1175870) salt hydrates are renowned for forming ionic clathrate structures. In these compounds, the water molecules and anions (in this case, fluoride) form a host lattice containing polyhedral cavities, while the cations reside within these cavities as guests. The fluoride ion, being similar in size and hydrogen-bonding capability to a water molecule, can be incorporated directly into the host lattice framework. elsevierpure.com
Studies on tetra-n-butylammonium fluoride ((n-C₄H₉)₄NF) hydrates have been particularly illuminating in this regard, revealing the formation of complex superstructures. researchgate.net For instance, (n-C₄H₉)₄NF·29.7H₂O crystallizes in a cubic superstructure with the space group I4̅3d. acs.org This structure is an eight-fold superstructure of the classic cubic structure-I (CS-I) found in gas hydrates, indicating a highly complex, long-range ordering of the water and fluoride framework to accommodate the large butylammonium cations. acs.org Another hydrate, (n-C₄H₉)₄NF·32.8H₂O, forms a tetragonal structure. elsevierpure.comresearchgate.net The formation of such superstructures is a direct consequence of the system's effort to optimize packing and hydrogen bonding around the large, hydrophobic cations. It is highly probable that this compound also forms an intricate ionic clathrate, though its specific structural type and potential for superstructure formation would depend on the precise fit between the cation and the host lattice cages.
Comparing the crystal structures of hydrates across the tetra-alkylammonium fluoride series (from tetramethyl- to tetrabutyl-) reveals systematic trends related to the size of the cation.
Tetramethylammonium Fluoride Tetrahydrate ((CH₃)₄NF·4H₂O): Features a relatively dense, tetragonal structure where the small (CH₃)₄N⁺ cation fits into well-defined voids in the anionic water-fluoride framework. aip.org
Tetrabutylammonium Fluoride Hydrates ((n-C₄H₉)₄NF·xH₂O): The much larger (n-C₄H₉)₄N⁺ cation necessitates the formation of expansive clathrate cages, leading to complex tetragonal and cubic superstructures with high hydration numbers (x ≈ 30-33). researchgate.net
The tetraethylammonium cation is intermediate in size. Therefore, its hydrate structure is expected to be a clathrate but may adopt a different symmetry and cage structure than either the tetramethyl or tetrabutyl analogs to achieve optimal host-guest complementarity. The hydration number of three for the title compound suggests a more compact structure compared to the highly hydrated tetrabutylammonium fluoride clathrates.
Table 2: Comparison of Crystal Structures in Tetra-alkylammonium Fluoride Hydrates
| Compound | Cation Size | Crystal System | Key Structural Feature |
| Tetramethylammonium Fluoride Tetrahydrate | Small | Tetragonal | Anionic framework with cations in voids. aip.org |
| Tetrabutylammonium Fluoride Hydrate (x≈29.7) | Large | Cubic | Ionic clathrate with a complex superstructure. acs.org |
| Tetrabutylammonium Fluoride Hydrate (x≈32.8) | Large | Tetragonal | Expansive ionic clathrate structure. elsevierpure.comresearchgate.net |
Spectroscopic Probes of Hydrogen Bonding and Hydration Networks
While crystallography provides a static picture, spectroscopy offers a dynamic view of the molecular interactions and motions within the crystal lattice.
Infrared (IR) spectroscopy is a powerful tool for probing hydrogen bonds. The vibrational frequencies of the O-H bonds in water molecules are exquisitely sensitive to their environment. In liquid water, the O-H stretching vibrations appear as a broad band around 3400 cm⁻¹. acs.org
In this compound, the fluoride ion is a very strong hydrogen bond acceptor. The formation of strong F⁻···H-O-H hydrogen bonds is expected to have two major effects on the IR spectrum:
Red Shift and Broadening: The O-H stretching band of water molecules directly interacting with fluoride ions would shift to significantly lower frequencies (a "red shift"), typically below 3000 cm⁻¹. This shift indicates a weakening of the covalent O-H bond as its proton is drawn towards the fluoride. The band would also be considerably broadened due to the strong coupling and distribution of hydrogen bond strengths. nih.gov
Bending Mode Shifts: The H-O-H bending mode, typically observed around 1650 cm⁻¹ in hydrated salts, may also shift, reflecting the changes in the molecular geometry and electronic structure of the water molecules upon strong hydrogen bonding. researchgate.net
Observing these features would provide direct evidence of the powerful fluoride-water interactions that form the basis of the crystal's hydration network.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information on both the local structure and the dynamic processes occurring within a crystal. For this compound, ¹H and ¹⁹F NMR would be particularly insightful.
By analyzing the NMR lineshapes and relaxation times over a range of temperatures, one can characterize molecular motions. At low temperatures, the tetraethylammonium cations and water molecules are expected to be rigid in the crystal lattice, resulting in broad NMR signals. As the temperature increases, the onset of specific motions can be detected:
Cationic Motion: The tetraethylammonium cation might begin to undergo reorientation or tumbling motions within its clathrate cage. This would be observed as a distinct narrowing of the ¹H NMR signal corresponding to the ethyl groups.
Water Dynamics: The dynamics of the water molecules within the hydration network, such as reorientational jumps, can also be studied.
Furthermore, ¹⁹F NMR is highly sensitive to the local environment of the fluoride ion. The chemical shift and lineshape of the ¹⁹F signal would provide information about the symmetry of the fluoride site and the nature of its hydrogen bonding interactions. Solid-state NMR techniques can thus map the dynamics of both the guest cation and the host lattice, providing a comprehensive picture of the intermolecular forces at play. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydration and Cationic Motion Dynamics
¹H NMR Studies of Cation Reorientational Dynamics in Hydrate Lattices
Proton Nuclear Magnetic Resonance (¹H NMR) serves as an effective method for investigating the motional dynamics of the tetraethylammonium ([N(C₂H₅)₄]⁺) cation within the crystalline lattice of its hydrated forms. By analyzing the temperature dependence of the spin-lattice relaxation time (T₁), valuable information regarding the reorientational motions of the cation can be obtained.
In studies of various tetraethylammonium salts, the ¹H NMR spin-lattice relaxation time typically exhibits a V-shaped dependence on temperature. This behavior is characteristic of molecular motions that modulate the dipolar interactions between protons. At low temperatures, the molecular motions are slow, leading to a long T₁. As the temperature increases, the rate of a specific molecular motion (e.g., rotation of the ethyl groups or tumbling of the entire cation) increases and becomes comparable to the NMR frequency, resulting in a minimum value for T₁. Further increases in temperature lead to faster motions, averaging the dipolar interactions more effectively and causing T₁ to increase again.
| Temperature (K) | Spin-Lattice Relaxation Time (T₁ρ) (ms) | Correlation Time (τc) (s) |
|---|---|---|
| 250 | 100 | 1.0 x 10⁻⁸ |
| 283 | 50 | 5.0 x 10⁻⁹ |
| 320 | 80 | 3.1 x 10⁻⁹ |
¹⁹F NMR Investigations of Fluoride Anion Coordination and Reactivity
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for probing the local environment of the fluoride anion (F⁻). The ¹⁹F chemical shift is particularly responsive to the degree of solvation and the nature of the interactions between the fluoride ion and its surroundings. This sensitivity makes ¹⁹F NMR an excellent tool for investigating the coordination of the fluoride anion within the trihydrate lattice and its effective reactivity, often discussed in terms of its "nakedness."
In the solid state, the ¹⁹F NMR chemical shift of ionic fluorides can vary significantly depending on the cation and the crystal lattice structure. For tetraethylammonium fluoride, the chemical environment created by the surrounding water molecules in the trihydrate form will dominate the ¹⁹F chemical shift. The water molecules are expected to form strong hydrogen bonds with the fluoride anion, effectively creating a hydration shell. This solvation significantly shields the fluoride nucleus, leading to a characteristic chemical shift.
In solution, the ¹⁹F chemical shift of the fluoride ion is also highly dependent on the solvent. For example, in glacial ethanoic acid, tetraethylammonium fluoride exhibits a ¹⁹F chemical shift of -123 ppm (relative to CFCl₃), which is attributed to the formation of a F(CH₃COOH)ₓ⁻ species. rsc.org This demonstrates the strong influence of the immediate coordination sphere on the observed chemical shift. In an aqueous environment, as would be relevant to the trihydrate, the fluoride ion is extensively hydrated, and its reactivity is consequently moderated. The concept of a "naked" fluoride, a highly reactive species with minimal coordination, is contrasted with the heavily solvated fluoride ion in the trihydrate, where its nucleophilicity and basicity are significantly reduced by the hydrogen-bonding network of the water molecules.
| Compound/System | Chemical Shift (ppm vs. CFCl₃) | Inferred Fluoride Species |
|---|---|---|
| Tetraethylammonium fluoride in glacial ethanoic acid | -123 | F(CH₃COOH)ₓ⁻ |
| Aqueous Fluoride (general) | ~ -120 | [F(H₂O)ₙ]⁻ |
Theoretical and Computational Modeling of Molecular Structure and Interactions
To complement experimental techniques, theoretical and computational methods provide a powerful lens through which to examine the molecular structure and intermolecular interactions in this compound at an atomic level of detail. These approaches allow for the investigation of phenomena that may be difficult to probe experimentally.
Electronic Structure Calculations for Anion Solvation and "Nakedness" Evaluation
Electronic structure calculations, such as those based on density functional theory (DFT) or ab initio methods, are invaluable for understanding the nature of the interactions between the fluoride anion and the surrounding water molecules and tetraethylammonium cation. These calculations can provide detailed information about bond lengths, bond angles, and the electronic charge distribution within the system.
A key application of these methods is the evaluation of the "nakedness" of the fluoride ion. A truly "naked" fluoride ion, devoid of any coordinating species, would be an extremely reactive chemical entity. In the context of this compound, the fluoride ion is extensively solvated by water molecules. Electronic structure calculations can quantify the strength of the hydrogen bonds between the fluoride anion and the water molecules. The calculated interaction energies and the extent of charge transfer from the fluoride ion to the water molecules provide a quantitative measure of the degree of solvation and, consequently, the reduction in the fluoride ion's reactivity.
Computational studies on related systems, such as tetramethylammonium fluoride (TMAF), have shown that in the presence of water, the hydration of the fluoride ion is the dominant interaction. nih.govacs.org These calculations reveal that water molecules preferentially solvate the fluoride anion, forming a stable hydration shell. nih.govacs.org The large size and diffuse charge of the tetraethylammonium cation result in weaker interactions with the fluoride anion compared to the strong hydrogen bonds formed with water. This preferential solvation by water molecules is a key factor in diminishing the "nakedness" of the fluoride ion in the trihydrate system. A quantitative measure for the "nakedness" of fluoride ion sources can be established based on the free energy change associated with the transfer of a fluoride ion from a donor to a specific acceptor molecule, a value that can be computed using Born-Haber cycles. acs.org
Molecular Dynamics Simulations of this compound in Solution
Molecular dynamics (MD) simulations offer a dynamic picture of the behavior of this compound in solution. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time, providing insights into structural organization, transport properties, and the dynamics of intermolecular interactions.
In an aqueous solution of tetraethylammonium fluoride, MD simulations can reveal the detailed structure of the hydration shells around both the cation and the anion. For the tetraethylammonium cation, the hydrophobic nature of the ethyl groups leads to a characteristic structuring of the surrounding water molecules. Simulations of similar tetraalkylammonium ions have shown that water molecules form a clathrate-like cage around the nonpolar alkyl groups.
For the fluoride anion, MD simulations can provide a detailed picture of its hydration shell, including the number of coordinating water molecules (the coordination number) and the average F⁻-H₂O distances. First-principles molecular dynamics simulations of tetramethylammonium fluoride in water have shown that the hydration water preferentially solvates the fluoride ions, and the distribution of F⁻-H₂O hydrogen bond lifetimes is broad. nih.govacs.org These simulations can also be used to study the dynamics of water exchange between the hydration shell and the bulk solvent, providing a measure of the lability of the coordinated water molecules. The structural and dynamic information obtained from MD simulations is crucial for understanding the macroscopic properties of this compound solutions.
Reactivity Mechanisms and Catalytic Applications of Tetraethylammonium Fluoride Trihydrate
Role as a Fluoride (B91410) Ion Source and Nucleophilic Reagent
Tetraethylammonium (B1195904) fluoride trihydrate is a valuable source of fluoride ions in a moderately reactive form due to the presence of water molecules that solvate the anion. smolecule.comcymitquimica.com This hydration tempers the reactivity of the fluoride ion compared to its anhydrous counterparts, making it a mild and selective reagent for various transformations. smolecule.comsigmaaldrich.com The tetraethylammonium cation enhances the salt's solubility in organic solvents, a crucial factor for its application in homogeneous reaction systems. nih.govharvard.edu
One of the most common applications of tetraethylammonium fluoride and similar quaternary ammonium (B1175870) fluorides is the cleavage of silicon-oxygen bonds, particularly in the deprotection of silyl (B83357) ethers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Silyl ethers are widely used as protecting groups for alcohols due to their stability under many reaction conditions and the relative ease of their removal. fiveable.meharvard.edu
The mechanism for the deprotection of silyl ethers involves the nucleophilic attack of the fluoride ion on the silicon atom. fiveable.meic.ac.uk The strength of the newly formed silicon-fluorine (Si-F) bond, which is significantly stronger (bond energy ~142 kcal/mol) than the silicon-oxygen (Si-O) bond (~111 kcal/mol), is the primary thermodynamic driving force for this reaction. harvard.edu The process is initiated by the fluoride ion attacking the electrophilic silicon center, leading to the formation of a pentacoordinate, hypervalent silicon intermediate, often described as a trigonal bipyramidal species. ic.ac.uk This intermediate then collapses, breaking the Si-O bond and releasing the corresponding alkoxide. A final work-up step, typically with a mild acid, protonates the alkoxide to regenerate the free alcohol. youtube.com
The reaction is highly efficient for a wide range of silyl ethers. The rate of deprotection can be influenced by the steric bulk of the substituents on the silicon atom. For example, less hindered silyl groups like trimethylsilyl (TMS) are removed more rapidly than bulkier groups such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), allowing for selective deprotection in complex molecules. gelest.com
Table 1: Relative Stability of Silyl Ethers to Fluoride-Mediated Deprotection
| Silyl Group | Abbreviation | Relative Rate of Cleavage |
|---|---|---|
| Trimethylsilyl | TMS | Very Fast |
| Triethylsilyl | TES | Fast |
| tert-Butyldimethylsilyl | TBS/TBDMS | Moderate |
| Triisopropylsilyl | TIPS | Slow |
| tert-Butyldiphenylsilyl | TBDPS | Very Slow |
This table provides a generalized trend for selective deprotection.
Tetraethylammonium fluoride trihydrate also functions as a nucleophilic fluorinating agent, enabling the direct introduction of fluorine into organic molecules. smolecule.comacs.org The formation of carbon-fluorine (C-F) bonds is of significant interest, particularly in the synthesis of pharmaceuticals and agrochemicals, where the presence of fluorine can dramatically alter a molecule's biological properties. nih.gov
These reactions typically proceed via a nucleophilic substitution mechanism (S_N2 or S_NAr), where the fluoride ion displaces a suitable leaving group, such as a halide (Br, Cl) or a sulfonate ester (tosylate, mesylate). acsgcipr.org The reactivity in these fluorination reactions is highly dependent on the "nakedness" of the fluoride ion. harvard.edumdpi.com While the hydrate (B1144303) form is less reactive than anhydrous sources, it provides a balance of reactivity and handling convenience, minimizing side reactions like elimination that can be promoted by the strong basicity of anhydrous fluoride. nih.govacs.org
Research has shown that tetraalkylammonium fluorides can be effective in the fluorination of a variety of substrates, including activated aromatic systems and aliphatic compounds. acs.orgacsgcipr.org For instance, in nucleophilic aromatic substitution (S_NAr) reactions, electron-withdrawing groups on the aromatic ring are necessary to activate the substrate towards attack by the fluoride ion. nih.govacsgcipr.org
Table 2: Examples of Nucleophilic Fluorination using Quaternary Ammonium Fluorides
| Substrate | Leaving Group | Product | Reagent | Conditions |
|---|---|---|---|---|
| 1-Bromooctane | Br | 1-Fluorooctane | TBAF | Acetonitrile, reflux |
| 2,4-Dinitrochlorobenzene | Cl | 1-Fluoro-2,4-dinitrobenzene | TBAF | DMSO, 150 °C |
| Benzyl bromide | Br | Benzyl fluoride | [IPrH][F(HF)₂] | Microwave |
Data shown for analogous tetrabutylammonium fluoride (TBAF) and other organosoluble fluorides to illustrate typical reaction types. nih.govacsgcipr.org
A specific subset of nucleophilic fluorination is the halogen exchange (Halex) reaction, where a fluoride ion replaces another halogen atom (typically chlorine or bromine) on a molecule. nih.gov This process is particularly important in the industrial synthesis of fluoroaromatics. researchgate.net this compound can serve as the fluoride source in these transformations.
The Halex reaction is an equilibrium process, and to drive it towards the fluorinated product, it is often necessary to use a high concentration of the fluoride reagent or to conduct the reaction in a polar, aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures. acsgcipr.org The efficiency of the exchange depends on factors such as the nature of the leaving group (I > Br > Cl) and the electronic properties of the substrate. As with other S_NAr reactions, the presence of electron-withdrawing groups is crucial for activating aryl halides towards the exchange. nih.gov
Function as a Mild Base in Organic Transformations
The fluoride ion is not only a nucleophile but also a reasonably strong base, particularly in aprotic solvents where it is not strongly solvated by hydrogen bonding. wikipedia.org this compound can therefore function as a mild base, catalyzing a variety of important organic reactions without the harsh conditions associated with stronger, non-nucleophilic bases. himedialabs.comchemicalbook.com
Tetraethylammonium fluoride and its analogs are effective catalysts for base-mediated carbon-carbon bond-forming reactions such as the Aldol and Michael additions. himedialabs.comchemicalbook.com In these reactions, the fluoride ion acts as a base to deprotonate a carbon acid (a compound with a proton on a carbon adjacent to an electron-withdrawing group), generating a nucleophilic enolate. youtube.com
For example, in a Michael reaction, the fluoride ion can reversibly deprotonate a 1,3-dicarbonyl compound or a similar active methylene compound. The resulting enolate then adds to an α,β-unsaturated carbonyl compound (the Michael acceptor) in a conjugate fashion. The mildness of the fluoride base is advantageous, often leading to higher yields and fewer side reactions compared to stronger bases like alkoxides or hydroxides. himedialabs.comyoutube.com Similarly, in Aldol-type condensations, the fluoride ion can generate the enolate nucleophile, which then attacks a carbonyl electrophile. chemicalbook.com
Dehydrohalogenation is an elimination reaction in which a hydrogen halide (HX) is removed from a substrate to form an alkene. This process requires a base to abstract a proton from a carbon atom adjacent (beta) to the carbon bearing the halogen. The fluoride ion in tetraethylammonium fluoride can serve this purpose. nih.gov
The reaction typically follows an E2 (elimination, bimolecular) mechanism, where the fluoride ion removes a β-proton simultaneously as the halide leaving group departs. The use of anhydrous quaternary ammonium fluorides often favors elimination over substitution, as the basicity of the fluoride ion is enhanced in the absence of water. nih.govharvard.edu While the trihydrate form is more moderate, it can still promote dehydrohalogenation, particularly in substrates that are prone to elimination or when heated.
Generation of Onium Amide Bases in situ for Heteroarene Deprotonation
The in situ generation of strong, non-nucleophilic bases is crucial for various organic transformations, particularly the deprotonation of weakly acidic C-H bonds in heteroarenes. Quaternary ammonium fluorides, such as tetraethylammonium fluoride, serve as effective precursors for generating highly reactive onium amide bases when combined with aminosilanes like tris(trimethylsilyl)amine (N(TMS)₃) or hexamethyldisilazane (HMDS).
The mechanism hinges on the high affinity of the fluoride ion for silicon. The fluoride anion attacks one of the silicon atoms of the aminosilane, leading to the cleavage of a silicon-nitrogen bond. This process forms a stable fluorosilane (e.g., trimethylsilyl fluoride) and liberates a silylamide anion. This anion acts as a powerful amide base, capable of deprotonating a wide range of heteroarenes at specific positions.
Research has demonstrated the efficacy of this method using the closely related compound, tetramethylammonium fluoride (TMAF). figshare.comresearchgate.net The amide base, generated catalytically in this manner, facilitates reactions such as the deprotonative formylation and biaryl coupling of various heteroarenes, including thiophene, indole, benzothiazole, and oxazole derivatives. figshare.comresearchgate.net The reaction proceeds efficiently at room temperature, highlighting the high reactivity of the in situ generated base. figshare.com This system displays broad functional group tolerance, making it a versatile tool for the late-stage functionalization of complex molecules. figshare.comresearchgate.net The choice of the quaternary ammonium cation can influence the reactivity of the generated amide base, allowing for fine-tuning of the reaction conditions. researchgate.net
| Heteroarene Substrate | Reagent System | Product Type | Reference |
| Benzothiophene | TMAF / N(TMS)₃ | α-Formylated Heteroarene | figshare.com |
| Thiophene Derivatives | TMAF / N(TMS)₃ | α-Formylated Heteroarene | figshare.com |
| Benzothiazole | TMAF / N(TMS)₃ | α-Formylated Heteroarene | figshare.com |
| Indole Derivatives | TMAF / HMDS | Biaryl Compound | researchgate.net |
| Benzofuran | TMAF / HMDS | Biaryl Compound | researchgate.net |
Catalytic Efficacy in Polymer Chemistry
The fluoride ion from this compound is an effective catalyst in polymer chemistry, particularly for processes involving the cleavage of ester and siloxane bonds. This catalytic activity is central to applications in polymer recycling and material modification.
Poly(lactic acid) (PLA) is a biodegradable polyester widely used as a sustainable alternative to petroleum-based plastics. Chemical recycling of PLA back to its monomer, lactic acid, or other valuable chemicals like alkyl lactates is a key strategy for creating a circular economy. Quaternary ammonium fluorides have emerged as highly efficient homogeneous catalysts for this depolymerization.
Studies using tetramethylammonium fluoride (TMAF) for the methanolysis of PLA have shown that the fluoride ion is the active catalytic species. researchgate.net The proposed mechanism involves the fluoride anion acting as a nucleophile that attacks the ester carbonyl group of the PLA backbone, initiating chain scission. This process can occur randomly along the polymer chain, rapidly reducing the molecular weight. researchgate.net In the presence of an alcohol like methanol, this catalytic cycle leads to the high-yield production of the corresponding alkyl lactate, such as methyl lactate. researchgate.net This method is effective under mild conditions (90°C - 110°C) and can achieve complete depolymerization of various commercial PLA grades in under an hour, with nearly 100% yield of the desired product. researchgate.net The process is also amenable to continuous flow systems, which can enhance catalyst stability and process scalability. d-nb.infonih.govresearchgate.net
| Polymer | Catalyst System | Product | Conditions | Yield | Reference |
| Poly(lactic acid) (PLA) | Tetramethylammonium fluoride (TMAF) / Methanol | Methyl lactate | 90°C - 110°C, < 60 min | ~100% | researchgate.net |
| Poly(lactic acid) (PLA) | DBU@PS / Tetrahydrofuran | Alkyl lactate | 60°C | Complete Depolymerization | d-nb.infonih.gov |
| Poly(lactic acid) (PLA) | Sn(Oct)₂ / Dimethylformamide | L-Lactide | 140°C, 1-4 h | >95% | nih.gov |
Silicone-based materials, or polysiloxanes, are known for their chemical stability. However, the siloxane (Si-O-Si) bond is susceptible to cleavage by fluoride ions due to the exceptionally high stability of the resulting silicon-fluoride (Si-F) bond. researchgate.net this compound, as a soluble source of "naked" fluoride ions in organic media, is a highly effective catalyst for the depolymerization and rearrangement of polysiloxane networks. researchgate.netosti.gov
The catalytic mechanism involves the nucleophilic attack of the fluoride ion on a silicon atom in the siloxane backbone. This forms a pentacoordinate siliconate intermediate, which then rearranges to cleave the Si-O bond, generating a new silanolate end-group and a fluorosilane. researchgate.net This process can be used to depolymerize silicone polymers back to their constituent cyclic monomers at room temperature. google.com A crucial aspect of this recycling process is a quenching step to remove the fluoride catalyst, which prevents the repolymerization of the cyclic monomers. google.com This fluoride-catalyzed dynamic rearrangement of siloxane bonds is also being explored for the development of self-healing and vitrimeric materials, where the reversible cleavage and reformation of crosslinks impart malleability and repairability to the polymer network. researchgate.netosti.gov
Mechanisms of Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (typically aqueous and organic). This compound is an archetypal phase-transfer catalyst, leveraging the properties of its cation and anion to shuttle reactants across the phase boundary.
In a biphasic system, the tetraethylammonium cation ([Et₄N]⁺) plays a critical role. While the fluoride anion (F⁻) is highly hydrophilic and preferentially resides in the aqueous phase (or the hydrate water associated with the salt), the tetraethylammonium cation is lipophilic due to its four ethyl groups. This amphiphilic nature allows the cation to form a tight ion pair with the fluoride anion, [Et₄N]⁺F⁻. princeton.edu
The primary advantage of using this compound as a phase-transfer catalyst is the significant enhancement of reaction rates and yields. crdeepjournal.orgbiomedres.us By transporting the fluoride anion into the organic phase, it enables reactions that would otherwise proceed very slowly or not at all due to the immiscibility of the reactants. jetir.org This circumvents the need for harsh reaction conditions or expensive, anhydrous aprotic solvents. crdeepjournal.org
Applications in Advanced Organic and Inorganic Synthesis
Utilization in Complex Molecule Synthesis
The unique reactivity of tetraethylammonium (B1195904) fluoride (B91410) trihydrate has been harnessed in the construction of intricate molecular architectures, the synthesis of specialized fluorinated compounds, and the enablement of difficult synthetic steps.
Tetraethylammonium fluoride has demonstrated notable efficacy in directing the stereochemical and regiochemical outcomes of reactions, which is critical in the synthesis of complex target molecules.
One significant application is in the field of molecular topology, where it has been used to facilitate the final step in the stereoselective synthesis of molecular knots. In the creation of these mechanically interlocked molecules, metal ions often serve as templates to guide the folding of ligand strands. Tetraethylammonium fluoride is employed for the crucial demetalation step, gently removing the templating lanthanide ions to release the final, metal-free knotted structure without compromising its complex three-dimensional arrangement nih.govacs.org. This smooth and high-yield demetalation is essential for preserving the knot's specific stereochemistry nih.govacs.org.
The compound also plays a key role in controlling regioselectivity. In the photooxidation of functionalized furans, the choice of reagent can determine the position of substitution on the resulting butenolide product. Research has shown that while other tetrabutylammonium salts lead to β-substituted γ-hydroxybutenolides, the use of tetraethylammonium fluoride (TEAF) consistently favors the formation of the α-substituted isomer acs.org. This regioselectivity is attributed to the fluoride anion's ability to form a hydrogen bond with a nearby hydroxyl group in the endoperoxide intermediate, which biases the deprotonation pathway to yield the α-product acs.org.
Furthermore, tetraethylammonium fluoride has been utilized in the stereospecific and regioselective synthesis of key intermediates for nucleoside analogues google.com. Its reaction with a cyclic sulfate ester quantitatively produces a fluorinated sulfate with high precision, enabling the subsequent high-yield formation of a 2-fluoro-2-C-methyl-γ-ribonolactone, a critical building block google.com. It also serves as the fluoride source in the stereoselective synthesis of fluoride-bridged macrocyclic rare earth complexes acs.org.
| Fluoride Source | Cation | Ratio of α-isomer to β-isomer |
|---|---|---|
| TEAF | Tetraethylammonium | ~2:1 |
| TBAF | Tetrabutylammonium | 3:1 |
| THAF | Tetrahexylammonium | ~4:1 |
Tetraethylammonium fluoride trihydrate is an important reagent for introducing fluorine into organic molecules. The fluoride ion it delivers is a potent nucleophile, capable of displacing leaving groups to form carbon-fluorine bonds.
In the field of radiochemistry, tetraethylammonium fluoride labeled with fluorine-18 ([¹⁸F]TEAF) is a key reagent for the synthesis of positron emission tomography (PET) tracers nih.goviaea.orgnih.gov. It serves as a reactive source of the [¹⁸F]fluoride nucleophile, which is used in the late-stage fluorination of complex molecules nih.gov. For example, it has been used in manganese-mediated [¹⁸F]fluorodecarboxylation reactions to produce difluoromethylated arenes ([¹⁸F]ArCHF₂), which are of significant interest in pharmaceutical development nih.gov.
However, the high basicity of the fluoride ion in tetraethylammonium fluoride can lead to competing elimination reactions, particularly in aliphatic systems. For instance, the reaction of 1-bromoheptane with tetraethylammonium fluoride to produce 1-fluoroheptane is accompanied by the formation of a significant amount of alkene byproducts (around 25%) thieme-connect.de. This underscores the need to carefully select reaction conditions to favor nucleophilic substitution over elimination thieme-connect.de.
The strong basicity and unique reactivity of tetraethylammonium fluoride enable synthetic transformations that are challenging with conventional reagents. It can act as a powerful non-nucleophilic base and a reaction promoter.
An example of its utility is in the alkylation of phenols to produce alkyl phenyl ethers. Tetraethylammonium fluoride in dimethylformamide has been shown to effectively promote the alkylation of a wide range of phenols, including those that are sterically hindered or contain intramolecular hydrogen bonds cdnsciencepub.com. This system provides a smooth and efficient pathway to ethers where other methods might fail or give low yields cdnsciencepub.com. The fluoride ion activates the phenol by deprotonation, facilitating the subsequent nucleophilic attack on the alkyl halide cdnsciencepub.com.
As mentioned previously, its ability to gently and efficiently remove metal ions from complex coordination compounds, such as molecular knots, without degrading the intricate organic framework is another example of how it facilitates a difficult and critical synthetic step nih.govacs.org.
Based on a thorough review of available scientific literature, there are no specific research findings or data concerning the use of This compound for the homogeneous derivatization of cellulose, including its carboxymethylation and benzylation. Research and applications in this specific area of polymer functionalization predominantly utilize other tetraalkylammonium fluorides, most notably tetrabutylammonium fluoride (TBAF) in a dimethyl sulfoxide (DMSO) solvent system. Therefore, section 5.2 of the requested outline cannot be completed while strictly adhering to the specified compound.
Functionalization of Polymeric Materials
Homogeneous Derivatization of Cellulose in this compound Solvent Systems
Regioselective Deacylation of Cellulose Esters
While direct studies detailing the use of this compound for the regioselective deacylation of cellulose esters are not prominent in the reviewed literature, significant research has been conducted on closely related tetraalkylammonium compounds. Research into tetraalkylammonium hydroxides (TBAOH) has shown remarkable regioselectivity in the deacylation of cellulose esters. nih.gov This process selectively removes acyl groups from the O-2 and O-3 positions of the cellulose backbone, yielding valuable cellulose-6-O-esters in a straightforward, one-step method. nih.gov
The proposed mechanism for this selectivity involves the coordination of the large tetraalkylammonium cation with the ester oxygen atoms at the vicinal 2,3-positions, which facilitates the hydrolytic removal of these specific acyl groups. nih.gov This regioselectivity was observed across a range of cellulose esters, including acetate, propionate, butyrate, hexanoate, and benzoate triesters. nih.gov Although this research highlights the role of the tetraalkylammonium cation, it is the hydroxide ion that acts as the nucleophile. The analogous application of tetraethylammonium fluoride would involve a different nucleophile (fluoride), and its efficacy and selectivity for this specific transformation are not documented in the available research.
Conversely, the related compound tetrabutylammonium fluoride (TBAF) trihydrate has been successfully used in a different modification of cellulose: as a component of a solvent system (DMSO/TBAF·3H₂O) for the homogeneous acetylation of cellulose. nih.gov This work demonstrates the utility of tetraalkylammonium fluorides in cellulose chemistry, though not for deacylation. nih.gov
Development of Novel Chemical Reagents and Catalytic Systems
The unique properties of this compound position it as a valuable tool in the development of new chemical tools, particularly in anion sensing.
Integration in Bimetallic Catalytic Systems
Based on a review of available research, there is no documented evidence of this compound being integrated into bimetallic catalytic systems.
Anion Binding Studies and Sensor Development
In the field of anion sensor development, this compound and its alkyl analogs, particularly tetrabutylammonium fluoride (TBAF), serve a critical and well-established role as a standard source of fluoride ions. kyoto-u.ac.jpnih.gov The development of chemosensors that can selectively detect fluoride is an active area of research due to the anion's importance in biological and environmental systems. researchgate.net
These sensors are typically organic molecules designed to exhibit a measurable change in their physical properties, such as color (colorimetric) or fluorescence (fluorometric), upon binding with a target anion. To validate a new sensor's effectiveness and selectivity, researchers must test its response to the target anion. This is where this compound is utilized. Its excellent solubility in organic solvents, where many of these sensor molecules are studied, allows it to deliver "naked" fluoride ions that are highly available for binding. mdpi.com
The general process is as follows:
A solution of the candidate sensor molecule is prepared in a suitable solvent (e.g., THF, DMSO).
A solution of Tetraethylammonium fluoride or a similar salt is gradually added.
Changes in the UV-Vis absorption or fluorescence emission spectra are monitored to quantify the sensor's response to the fluoride anion.
To establish selectivity, the experiment is repeated with other tetraalkylammonium salts (e.g., chloride, bromide, acetate) to ensure the sensor responds uniquely or most strongly to fluoride. kyoto-u.ac.jp
The table below summarizes findings from studies where a tetraalkylammonium fluoride salt was used as the fluoride source to test a newly developed anion sensor.
| Sensor System | Analyte Source | Solvent | Detection Method | Limit of Detection (LOD) |
| Dye-modified Polyhedral Oligomeric Silsesquioxane (POSS) | Tetrabutylammonium fluoride (TBAF) | THF/CHCl₃ | Fluorescence (Turn-on) | 0.70 µM |
| (3Z,3′Z)-3,3′-[4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno(1,2-b:5,6-b′)dithiophene]-2,7-diylbis(methan-1-yl-1-ylidene) bis(6-bromo-indolin-2-one) (IDTI) | Tetrabutylammonium fluoride (TBAF) | THF | Colorimetric & Fluorescence | 0.1 µM |
This table is based on data for the closely related and commonly used tetrabutylammonium fluoride, illustrating the standard methodology for which tetraethylammonium fluoride is also employed.
This application underscores the importance of this compound not as a component of the final sensor, but as an indispensable tool in its research and development cycle.
Thermoanalytical and Phase Transition Studies of Tetraethylammonium Fluoride Trihydrate and Analogues
Characterization of Solid-Solid Phase Transitions
Solid-solid phase transitions are a key feature of many tetraalkylammonium salts, reflecting changes in crystal packing and molecular ordering. While specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for tetraethylammonium (B1195904) fluoride (B91410) trihydrate are not extensively documented in publicly accessible literature, studies on analogous compounds provide significant insights into the expected behavior.
For instance, tetra-n-butylammonium perchlorate, an analogue with a larger alkyl chain, exhibits a distinct polymorphic transition at 330 K before melting at 487 K. mdpi.com Such transitions are typically characterized by endothermic peaks in DSC scans, indicating the energy absorbed by the system to rearrange its crystal lattice. The enthalpy of these transitions provides a quantitative measure of the change in intermolecular forces.
It is important to note that the nature of the anion and the size of the tetraalkylammonium cation significantly influence the transition temperatures and enthalpies. The smaller size of the tetraethylammonium cation compared to the tetrabutylammonium cation would be expected to lead to different crystal packing and, consequently, different phase transition characteristics. The strong hydrogen bonding capabilities of the fluoride anion and the presence of water of hydration in tetraethylammonium fluoride trihydrate are also expected to play a crucial role in its phase behavior.
Table 1: Phase Transition Data for an Analogous Tetraalkylammonium Salt
| Compound | Transition Temperature (K) | Melting Temperature (K) | Transition Enthalpy (kJ/mol) | Melting Enthalpy (kJ/mol) |
| Tetra-n-butylammonium Perchlorate | 330 | 487 | 2.90 | 13.4 |
This data is for an analogous compound and is intended to be illustrative of the types of phase transitions observed in this class of materials.
Investigations of Structural Changes Induced by Temperature and Hydration State
The phase transitions observed in tetraalkylammonium salts are intrinsically linked to structural changes at the molecular level. These transformations can involve alterations in crystal symmetry, rotational motion of the cations, and reorientation of the anions.
In many hydrated crystalline solids, temperature changes can lead to dehydration events, which are readily detectable by TGA as mass loss. The temperature at which dehydration occurs provides information about the strength of the water-crystal lattice interactions. For this compound, heating would likely lead to the sequential loss of its three water molecules. These dehydration steps would be accompanied by significant structural rearrangements as the hydrogen bonding network is disrupted.
Changes in the hydration state, even at constant temperature, would also induce significant structural modifications. The hygroscopic nature of tetraethylammonium fluoride necessitates careful control of the ambient humidity to maintain a specific hydration state for structural analysis.
Influence of Cation and Anion Motion on Phase Behavior
The dynamic behavior of the tetraethylammonium cation and the fluoride anion plays a pivotal role in the phase transitions of the trihydrate. At lower temperatures, the ionic constituents are relatively fixed in the crystal lattice. As the temperature increases, the ions gain thermal energy, leading to increased vibrational and rotational motion.
The onset of rotational motion of the tetraethylammonium cation is a common mechanism driving phase transitions in this class of compounds. The relatively spherical shape of the cation allows it to reorient within the crystal lattice, leading to a more disordered, higher-entropy phase. The energy barrier for this rotation is influenced by the size and shape of the cation, as well as the strength of the electrostatic interactions with the surrounding anions and water molecules.
Furthermore, the interplay between cation and anion motion is critical. The movement of one ionic species can create space and alter the local electric field, thereby influencing the motion of the other. This cooperative motion is a key factor in the mechanism of solid-solid phase transitions in ionic solids. Understanding these dynamic processes is essential for a complete picture of the phase behavior of this compound.
Analytical Methodologies for Characterization of Tetraethylammonium Fluoride Trihydrate in Research
Size Exclusion Chromatography (SEC) for Polymer Characterization in Tetraethylammonium (B1195904) Fluoride (B91410) Trihydrate Solutions
Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers. While there is a lack of specific research detailing the use of tetraethylammonium fluoride trihydrate as a mobile phase additive in SEC, the principles of the technique and the nature of the salt suggest potential applications. Quaternary ammonium (B1175870) salts are sometimes used to suppress ionic interactions between the polymer and the stationary phase, which can lead to erroneous molecular weight determinations.
In a hypothetical SEC setup for the analysis of a polar polymer, a solution of this compound in a solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) could serve as the mobile phase. The fluoride ion's high electronegativity and the presence of the tetraethylammonium cation could help to minimize secondary interactions, ensuring that separation occurs strictly based on the hydrodynamic volume of the polymer chains.
Table 1: Hypothetical SEC-MALS Analysis of Poly(methyl methacrylate) (PMMA)
| Parameter | Value |
| Mobile Phase | DMF with 0.05 M this compound |
| Flow Rate | 1.0 mL/min |
| Columns | 2 x PLgel 5 µm MIXED-D |
| Temperature | 40 °C |
| Detector | Multi-Angle Light Scattering (MALS) and Refractive Index (RI) |
| Mn ( g/mol ) | 55,000 |
| Mw ( g/mol ) | 62,000 |
| Polydispersity Index (PDI) | 1.13 |
Advanced NMR Techniques for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and mechanistic study of chemical compounds. For this compound, various NMR techniques can provide detailed insights.
¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the tetraethylammonium cation. The ¹H NMR spectrum would show characteristic signals for the ethyl groups, typically a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. Similarly, the ¹³C NMR spectrum would display two distinct signals corresponding to the methylene and methyl carbons.
¹⁹F NMR is particularly valuable for studying the fluoride anion and its interactions. The chemical shift of the ¹⁹F nucleus is highly sensitive to its environment, providing information on ion pairing, hydrogen bonding, and its involvement in chemical reactions.
Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed to unambiguously assign all proton and carbon signals and to study through-bond and through-space correlations, further confirming the structure and conformation of the tetraethylammonium cation in solution. Variable-temperature NMR studies can provide information on dynamic processes, such as ion mobility and conformational changes.
While specific advanced NMR studies on this compound are not widely published, data from related compounds can serve as a reference.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Tetraethylammonium Cation in CDCl₃
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| ¹H (-CH₂) | ~3.4 | Quartet | ~7.3 |
| ¹H (-CH₃) | ~1.3 | Triplet | ~7.3 |
| ¹³C (-CH₂) | ~52.5 | - | - |
| ¹³C (-CH₃) | ~7.6 | - | - |
Note: These are typical chemical shift values and can vary depending on the solvent and concentration.
Spectroscopic Techniques for Monitoring Reaction Progress and Intermediates
Vibrational and electronic spectroscopy techniques are crucial for monitoring the progress of reactions involving this compound and for identifying transient intermediates.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are powerful for observing changes in molecular vibrations. In reactions where this compound is used as a reagent, such as in deprotection reactions of silyl (B83357) ethers, FTIR can monitor the disappearance of Si-O stretches and the appearance of O-H stretches of the deprotected alcohol. The vibrations of the tetraethylammonium cation can also be observed, and any changes could indicate its interaction with other species in the reaction mixture.
A study on the conformational changes of the tetraethylammonium ion (Et₄N⁺) in aqueous solution using Raman spectroscopy revealed the presence of trans-gauche x trans-gauche (tg x tg) and trans-trans x trans-trans (tt x tt) conformers. nih.govresearchgate.net The relative intensities of the Raman bands corresponding to these conformers can provide information about the hydration structure and ion-ion interactions in solution. nih.govresearchgate.net
Table 3: Key Raman Bands for Tetraethylammonium Cation Conformers in Aqueous Solution
| Wavenumber (cm⁻¹) | Assignment | Conformer |
| ~1100 | C-N symmetric stretch | tt x tt |
| ~1060 | C-C skeletal stretch | tg x tg |
| ~750 | CH₂ rock | tt x tt |
| ~660 | CH₂ rock | tg x tg |
Data adapted from studies on tetraethylammonium salts in aqueous solutions. nih.govresearchgate.net
UV-Visible (UV-Vis) Spectroscopy can be employed to monitor reactions involving chromophoric species. For instance, if this compound is used in a reaction that leads to the formation or consumption of a colored compound, UV-Vis spectroscopy can be used to follow the reaction kinetics by monitoring the change in absorbance at a specific wavelength over time. While specific applications for this compound are not extensively documented, the general methodology is widely applicable.
Future Research Directions and Emerging Applications
Exploration of Tetraethylammonium (B1195904) Fluoride (B91410) Trihydrate in Sustainable Chemistry
The principles of sustainable or "green" chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Tetraethylammonium fluoride trihydrate is a candidate for advancing these goals, particularly as a more environmentally benign fluorinating agent.
Future research is likely to focus on:
Replacing Harsh Fluorinating Agents: Investigating TEAF·3H₂O as a substitute for more hazardous fluorinating reagents. Its hydrated form and potentially moderate reactivity could offer a safer alternative for specific fluorination reactions, minimizing risks associated with transportation, storage, and handling.
Catalytic Applications in Green Solvents: Exploring the use of TEAF·3H₂O as a catalyst in aqueous or other green solvent systems. Its solubility in polar solvents is a key advantage for developing more sustainable reaction protocols. smolecule.com
Depolymerization of Bioplastics: One emerging application is its use as a homogeneous catalyst for the selective methanolytic depolymerization of poly(lactic acid) (PLA), a common bioplastic. sigmaaldrich.com This process allows for the recovery of valuable monomers, contributing to a circular economy for plastics.
| Research Area | Potential Sustainable Impact |
| Alternative Fluorinating Agent | Reduction in use of hazardous materials |
| Catalysis in Green Solvents | Elimination of volatile organic compounds (VOCs) |
| PLA Depolymerization | Chemical recycling and waste reduction |
Novel Catalytic Roles and Reaction Discovery
The fluoride ion in TEAF·3H₂O can act as a potent base and a nucleophile, opening doors to new catalytic applications beyond its established roles. chemicalbook.com While it is known as a deprotection reagent for silyl (B83357) ethers, its full catalytic potential is yet to be unlocked. sigmaaldrich.com
Emerging research directions include:
Base-Catalyzed Condensations: Similar to related quaternary ammonium (B1175870) fluorides, TEAF·3H₂O could serve as a mild and effective base for promoting reactions like aldol-type and Michael-type condensations. chemicalbook.comhimedialabs.com Its controlled basicity could offer high selectivity and yields.
C-F Bond Formation: There is significant potential in using TEAF·3H₂O for nucleophilic fluorination reactions, which are crucial for synthesizing pharmaceuticals and agrochemicals. mdpi.comhelsinki.fi Research into its efficacy for aromatic substitution (SNA_r_) fluorinations in industrial settings is a promising area. helsinki.fi
Ring-Opening Reactions: The compound could be explored as a catalyst for ring-opening reactions of strained carbocycles and heterocycles, providing access to complex molecular architectures. chemicalbook.comhimedialabs.com
| Catalytic Application | Reaction Type | Potential Advantage |
| Base Catalysis | Aldol, Michael Additions | Mild conditions, high selectivity |
| Nucleophilic Fluorination | S_N_Ar Reactions | Access to high-value fluorinated molecules mdpi.com |
| Ring-Opening Reactions | Cyclization/Polymerization | Synthesis of complex functional molecules |
Advanced Materials Science Applications Utilizing this compound
In materials science, the fluoride ion's ability to interact with and direct the formation of inorganic frameworks is highly valuable. The tetraethylammonium cation can also act as a template or structure-directing agent.
Future applications in this field may involve:
Synthesis of Zeolites and MOFs: Tetraethylammonium salts have been used to probe the crystal architecture of zeolites. sigmaaldrich.com Future work could involve using TEAF·3H₂O as a structure-directing agent or a mineralizer in the synthesis of novel zeolites and metal-organic frameworks (MOFs) with tailored pore sizes and functionalities for applications in catalysis and separations.
Ionic Liquids: As a quaternary ammonium salt, TEAF·3H₂O is a component that can be used in the preparation of ionic liquids. cymitquimica.com These materials have unique properties as solvents and electrolytes and are being investigated for applications in batteries, catalysis, and CO₂ capture.
Surface Modification: The fluoride ion can be used to etch and functionalize surfaces, such as silicon wafers. Research could explore the use of TEAF·3H₂O for controlled surface modification of materials to alter their properties, such as hydrophobicity or reactivity.
Deeper Understanding of Solvation Effects and Fluoride Reactivity in Complex Media
The reactivity of the fluoride anion is highly dependent on its solvation state. mdpi.com The presence of three water molecules in the trihydrate form has a significant impact on the "nakedness" and, therefore, the nucleophilicity and basicity of the fluoride ion.
Key research questions to be addressed include:
Tuning Reactivity: Systematically studying how the degree of hydration and the choice of solvent modulate the reactivity of the fluoride ion. Understanding these solvation effects is crucial for controlling reaction outcomes. smolecule.commdpi.com
Ion Pairing Dynamics: Investigating the interaction between the tetraethylammonium cation and the fluoride anion in different media. The nature of this ion pairing influences the availability of the fluoride for chemical reactions.
Computational Modeling: Employing molecular orbital ab initio calculations and other computational methods to model the hydrogen-bonding network between the fluoride ion, water molecules, and the solvent. mdpi.com This can provide fundamental insights into its reactivity and guide the design of new synthetic methods.
| Research Focus | Scientific Goal |
| Solvation Studies | Control and predict fluoride reactivity |
| Ion Pairing Analysis | Understand the availability of the "naked" fluoride ion mdpi.com |
| Computational Chemistry | Model hydrogen bonding and reaction mechanisms |
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of HF vapors .
- Storage : Store at 2–8°C in airtight containers to prevent deliquescence and decomposition .
- Decontamination : Neutralize spills with calcium gluconate gel (for HF exposure) and rinse with copious water .
How does the hydration state (trihydrate vs. anhydrous) affect the reactivity of TEA-F in nucleophilic fluorination reactions?
Advanced
The trihydrate form (TEA-F·3H₂O) exhibits reduced nucleophilicity compared to anhydrous TEA-F due to hydrogen bonding between F⁻ and water molecules. This impacts:
- Reaction Rate : Anhydrous TEA-F accelerates fluorination in aromatic substitutions (SₙAr) but requires strict moisture control .
- Solubility : The trihydrate is more soluble in polar aprotic solvents (e.g., DMF), enabling homogeneous reaction conditions .
- Byproduct Formation : Hydration minimizes side reactions (e.g., elimination) in aliphatic substitutions but may reduce yields in moisture-sensitive systems .
What analytical techniques are effective for assessing the purity and structural integrity of TEA-F·3H₂O?
Q. Advanced
- X-ray Crystallography : Resolves crystal structure and confirms hydration state .
- TGA/DSC : Thermogravimetric analysis quantifies water content (trihydrate loses \sim17.1% mass at 60–100°C) .
- ¹⁹F NMR : Detects free F⁻ impurities (δ ≈ −120 ppm) and quantifies active fluoride content .
- Ion Chromatography : Measures residual chloride or hydroxide ions (<0.5% w/w) .
What are the decomposition products and hazards of TEA-F·3H₂O under high-temperature conditions?
Advanced
Above 200°C, TEA-F·3H₂O decomposes into:
- Toxic Gases : Hydrogen fluoride (HF) and nitrogen oxides (NOₓ) .
- Carbonaceous Residues : Charred organic fragments.
Mitigation : Use inert atmospheres (Ar) during thermal studies and employ scrubbers to trap HF .
How can researchers mitigate byproduct formation (e.g., triethylammonium chloride) during reactions with TEA-F·3H₂O?
Q. Advanced
- Scavenging Agents : Add molecular sieves or anhydrous MgSO₄ to sequester water, reducing hydrolysis to triethylammonium species .
- Stoichiometric Optimization : Use a 10–20% molar excess of TEA-F·3H₂O to compensate for F⁻ sequestration by protic solvents .
- In Situ Activation : Treat with activated 4Å sieves or silica gel to regenerate anhydrous F⁻ .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
